1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Description
Properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHFEMIWYTLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This classical method involves initial halogenation of benzene derivatives followed by the introduction of the difluoromethoxy group. The process typically proceeds through the following steps:
- Step 1: Selective halogenation of a suitable benzene precursor (such as 1,3-difluorobenzene or 1,3-dichlorobenzene) using reagents like chlorine or bromine under controlled conditions to obtain a halogenated intermediate.
- Step 2: Introduction of the difluoromethoxy group via nucleophilic substitution, often employing difluoromethylating agents such as difluoromethyl halides or difluorocarbene sources, with the aid of catalysts or bases.
This approach is supported by the synthesis of structurally similar compounds, such as 1,2-dichloro-5-difluoromethoxy-3-fluorobenzene, which is synthesized through multi-step halogenation and substitution reactions, as detailed in recent chemical literature.
Fluorination via Balz–Schiemann Reaction
Recent research indicates that fluorination of aromatic rings can be efficiently achieved through the Balz–Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates to yield aryl fluorides. For example:
- Step 1: Formation of a diazonium salt from an amino precursor.
- Step 2: Thermal decomposition of the diazonium tetrafluoroborate in the presence of fluoride sources (HF/pyridine) to produce the fluorinated benzene derivative.
A study demonstrated that photochemically induced fluorodediazoniation in a continuous flow system can produce difluorobenzene derivatives with high selectivity and efficiency, which could be adapted for synthesizing the target compound.
Metal-Catalyzed Hydroxylation and Substitution
Another method involves metal-catalyzed reactions, such as palladium-catalyzed hydrogenation or cross-coupling reactions, to introduce fluorinated groups:
- Step 1: Synthesis of precursor halogenated benzene compounds.
- Step 2: Catalytic substitution with fluorinated reagents under mild conditions, often utilizing palladium on activated charcoal and hydrogen gas, as demonstrated in related fluorination studies.
Direct Aromatic Substitution via Electrophilic or Nucleophilic Reagents
Direct substitution reactions using electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide, can be employed to selectively introduce fluorine atoms onto aromatic rings, especially when directed by existing substituents like chloro groups.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation + Nucleophilic Substitution | Cl₂, F-source (e.g., difluoromethyl halides) | Reflux, controlled temperature | High selectivity, well-established | Multi-step, possible regioselectivity issues |
| Balz–Schiemann Fluorination | Aromatic amines, HF/pyridine | Thermal decomposition, flow system | High efficiency, high selectivity | Requires diazonium intermediates |
| Metal-Catalyzed Cross-Coupling | Pd catalysts, fluorinated reagents | Mild to moderate temperatures | Good for complex modifications | Costly catalysts, sensitive conditions |
| Electrophilic Fluorination | N-fluorobenzenesulfonimide | Room temperature, solvent-dependent | Direct fluorination | Less regioselective, over-fluorination risk |
Notes and Research Findings
- The synthesis route chosen depends on the availability of starting materials and desired purity.
- Recent advances favor flow chemistry and photochemical methods for higher yields and cleaner reactions, especially in fluorination steps.
- The multi-step approach allows for precise regioselectivity, which is crucial for synthesizing compounds with specific substitution patterns like 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biochemical pathways, affecting cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: This compound has an additional fluoromethoxy group, which can alter its chemical properties and reactivity.
1,3-Dichloro-2-fluorobenzene: Lacks the difluoromethoxy group, making it less complex and potentially less reactive.
Uniqueness
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is unique due to the combination of chlorine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Biological Activity
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C8H5Cl2F3O2
- Molecular Weight : 261.02 g/mol
- IUPAC Name : 1,5-dichloro-3-(difluoromethoxy)-2-(fluoromethoxy)benzene
- Canonical SMILES : C1=C(C=C(C(=C1OC(F)F)OCF)Cl)Cl
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents and methoxy groups enhance its reactivity and binding affinity to biological targets, potentially modulating their functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against gram-positive bacteria and mycobacterial strains, revealing that certain compounds demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|
| 1 | Submicromolar | Yes |
| 2 | Moderate | Yes |
| 3 | High | No |
Cytotoxicity
The cytotoxic effects of the compound were assessed on primary mammalian cell lines. It was found that while some derivatives exhibited potent antibacterial activity, they also displayed low cytotoxicity towards porcine monocyte-derived macrophages, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that variations in the halogenation pattern significantly affect the biological activity. For instance, the presence of trifluoromethyl groups in certain derivatives enhanced their lipophilicity and antibacterial efficacy compared to their monochlorinated counterparts .
Study on Antibacterial Efficacy
In a comparative study, a series of halogenated compounds were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with multiple halogen substitutions exhibited broader spectra of action against both gram-positive and gram-negative bacteria compared to those with fewer substitutions .
Evaluation of ADMET Properties
A detailed evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties revealed that this compound has favorable pharmacokinetic profiles, making it a candidate for further development in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via sequential halogenation and etherification. A common approach involves:
Chlorination : Electrophilic substitution on fluorobenzene derivatives using Cl₂/FeCl₃ under controlled temperatures (0–5°C) to minimize over-halogenation.
Difluoromethoxy Introduction : Nucleophilic substitution (SNAr) with difluoromethoxy groups using KF/18-crown-6 in anhydrous DMF at 80°C .
- Optimization : Yield improvements (~75–85%) are achieved by strict moisture exclusion and inert atmospheres (N₂/Ar). Impurities like 1,4-dichloro isomers are minimized via slow reagent addition .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Techniques :
- ¹⁹F NMR : Identifies fluorine environments (e.g., -OCF₂ vs. aromatic F). Chemical shifts for -OCF₂ appear at δ −55 to −60 ppm, while aromatic F ranges δ −110 to −115 ppm .
- GC-MS : Confirms molecular ion [M]⁺ at m/z 231 (C₇H₃Cl₂F₃O) and fragments (e.g., loss of Cl or OCF₂ groups).
- IR Spectroscopy : Stretching frequencies for C-F (1200–1100 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) validate substituents .
- Validation : Cross-referencing with PubChem’s computed data (InChIKey: KZYVENIDRGSTAA-UHFFFAOYSA-N) ensures accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl/HF).
- Storage : Inert gas-purged containers at −20°C to prevent hydrolysis of the difluoromethoxy group .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing -OCF₂ and -Cl groups deactivate the aromatic ring, reducing electrophilicity. This necessitates strong catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling. Steric hindrance from -OCF₂ at the 2-position directs coupling to the 4- or 6-positions .
- Experimental Design : Compare coupling rates using substituted boronic acids (para- vs. meta-substituted) under identical conditions to map regioselectivity .
Q. How can contradictions in reported solubility data (e.g., in polar vs. non-polar solvents) be resolved?
- Analysis Framework :
Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. hexane (non-polar). Discrepancies may arise from trace moisture enhancing solubility in DMSO via H-bonding with -OCF₂.
Temperature Dependence : Measure solubility at 25°C vs. 40°C; entropy-driven dissolution in non-polar solvents may increase at higher temperatures.
- Resolution : Use Karl Fischer titration to quantify solvent moisture and correlate with solubility trends .
Q. What computational methods (e.g., DFT) predict the compound’s interaction with biological targets, and how do they align with experimental bioactivity data?
- Methodology :
- Docking Studies : Use Gaussian 16 with B3LYP/6-31G* basis sets to model interactions with cytochrome P450 enzymes.
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (AMBER force field).
- Validation : Compare computed binding affinities with in vitro IC₅₀ values from enzyme inhibition assays. Discrepancies >10% suggest incomplete solvation models or protonation state errors .
Data Contradiction Analysis
- Example : Conflicting melting points (e.g., 45–50°C vs. 55–60°C) may stem from polymorphic forms or impurities.
- Resolution : Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions and HPLC (>95% purity threshold) to exclude impurity effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
